molecular formula C20H25N7O6 B564714 5-(Methyl-d3)tetrahydrofolic Acid (Mixture of Diastereomers) CAS No. 1356019-97-0

5-(Methyl-d3)tetrahydrofolic Acid (Mixture of Diastereomers)

Cat. No.: B564714
CAS No.: 1356019-97-0
M. Wt: 462.481
InChI Key: ZNOVTXRBGFNYRX-WILDCZHSSA-N
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Description

5-(Methyl-d3)tetrahydrofolic Acid (Mixture of Diastereomers) is a stable isotope labelled metabolite of folic acid . It is used in pharmaceutical toxicology and is available as a reference standard . The molecular formula is C20H22D3N7O6 and the molecular weight is 462.47 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H22D3N7O6 . This indicates that it contains 20 carbon atoms, 22 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 7 nitrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is an off-white to light beige solid . It has a molecular weight of 462.47 . It is soluble in aqueous base (slightly) and methanol (slightly) . The compound is stable under normal temperatures and pressures .

Mechanism of Action

5-(Methyl-d3)tetrahydrofolic Acid (Mixture of Diastereomers) acts as a methyl-group donor involved in the conversion of homocysteine to methionine in conjunction with vitamin B12 . It is also known to inhibit photosensitization reactions and strand breaks in DNA, and reduce total serum homocysteine level in orthotopic liver transplant recipients .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVTXRBGFNYRX-WILDCZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676042
Record name N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-97-0
Record name N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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